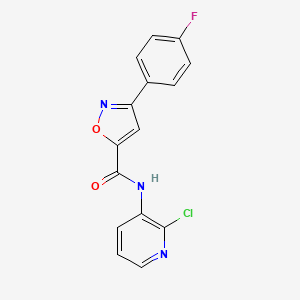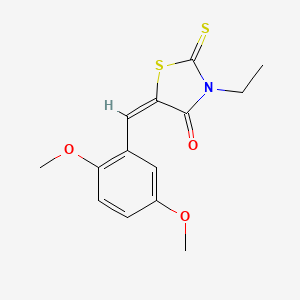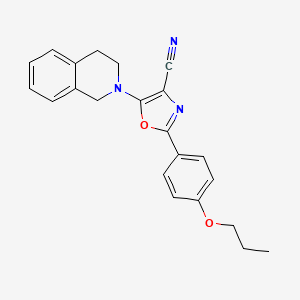
N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide
描述
N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, commonly known as CPI-203, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a family of proteins that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. CPI-203 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
科学研究应用
CPI-203 has shown promising results in various preclinical studies for the treatment of cancer, inflammation, and cardiovascular diseases. In cancer, CPI-203 has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. CPI-203 works by inhibiting the binding of N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide proteins to acetylated lysine residues on histones, which leads to the downregulation of oncogenes and upregulation of tumor suppressor genes.
In inflammation, CPI-203 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the transcriptional activity of NF-κB and AP-1. CPI-203 has also been shown to reduce the severity of inflammatory diseases, such as rheumatoid arthritis and colitis, in animal models.
In cardiovascular diseases, CPI-203 has been shown to reduce the progression of atherosclerosis by inhibiting the expression of adhesion molecules and chemokines, which are involved in the recruitment of inflammatory cells to the arterial wall. CPI-203 has also been shown to improve cardiac function in animal models of heart failure.
作用机制
CPI-203 works by inhibiting the binding of N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide proteins to acetylated lysine residues on histones. This compound proteins are a family of proteins that contain two bromodomains, which are responsible for binding to acetylated lysine residues on histones. By inhibiting the binding of this compound proteins to histones, CPI-203 leads to the downregulation of oncogenes and upregulation of tumor suppressor genes, which results in the inhibition of cancer cell growth.
CPI-203 also inhibits the transcriptional activity of NF-κB and AP-1, which are two transcription factors that play a crucial role in the production of pro-inflammatory cytokines. By inhibiting the transcriptional activity of these factors, CPI-203 reduces the production of pro-inflammatory cytokines, which leads to the reduction of inflammation.
Biochemical and Physiological Effects:
CPI-203 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, CPI-203 leads to the downregulation of oncogenes, such as MYC and BCL-2, and upregulation of tumor suppressor genes, such as p21 and p27. CPI-203 also induces apoptosis in cancer cells by activating the caspase pathway.
In inflammation, CPI-203 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the transcriptional activity of NF-κB and AP-1. CPI-203 also reduces the infiltration of inflammatory cells, such as macrophages and T cells, into the inflamed tissue.
In cardiovascular diseases, CPI-203 reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of inflammatory cells to the arterial wall. CPI-203 also reduces the size of atherosclerotic plaques and improves endothelial function.
实验室实验的优点和局限性
One of the advantages of CPI-203 is its specificity for N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide proteins. CPI-203 selectively inhibits the binding of this compound proteins to acetylated lysine residues on histones, which reduces the off-target effects of the drug. Another advantage of CPI-203 is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic option for neurological diseases.
One of the limitations of CPI-203 is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation of CPI-203 is its short half-life, which requires frequent dosing in preclinical studies.
未来方向
There are several future directions for the research and development of CPI-203. One potential area of research is the combination of CPI-203 with other drugs for the treatment of cancer. CPI-203 has been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide, in preclinical studies.
Another potential area of research is the development of more potent and selective N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide inhibitors. Several this compound inhibitors, such as JQ1 and I-N-(2-chloro-3-pyridinyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, have been developed in recent years, but they have limitations in terms of potency and selectivity. The development of more potent and selective this compound inhibitors could lead to the development of more effective therapies for cancer, inflammation, and cardiovascular diseases.
Conclusion:
In conclusion, CPI-203 is a small molecule inhibitor of this compound proteins that has shown promising results in various preclinical studies for the treatment of cancer, inflammation, and cardiovascular diseases. CPI-203 works by inhibiting the binding of this compound proteins to acetylated lysine residues on histones, which leads to the downregulation of oncogenes and upregulation of tumor suppressor genes. CPI-203 also reduces the production of pro-inflammatory cytokines and improves endothelial function in cardiovascular diseases. The development of more potent and selective this compound inhibitors could lead to the development of more effective therapies for various diseases.
属性
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-14-11(2-1-7-18-14)19-15(21)13-8-12(20-22-13)9-3-5-10(17)6-4-9/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHDDIKZLXHOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)
![1-ethyl-N'-(4-methoxybenzylidene)-4-[(4-methoxybenzylidene)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4754688.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)



![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4754712.png)
![5-(1-ethyl-1H-pyrazol-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754714.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4754727.png)
![1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4754734.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B4754747.png)
![1-{[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4754753.png)